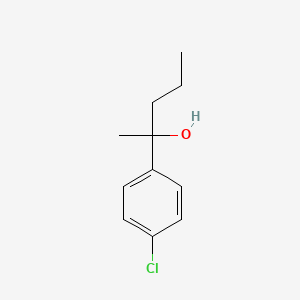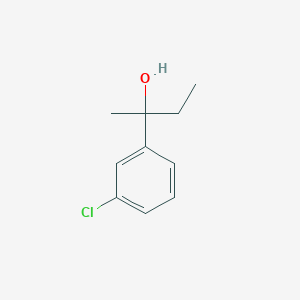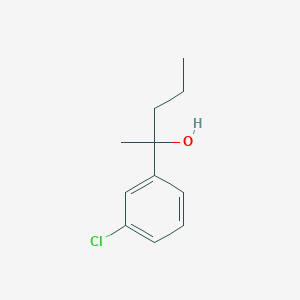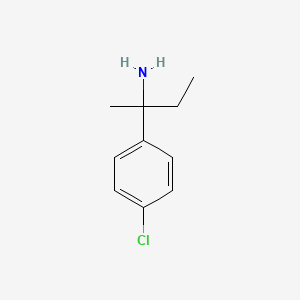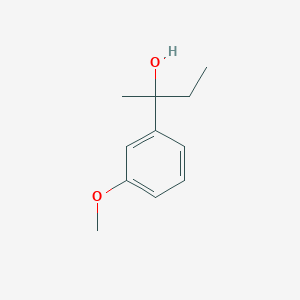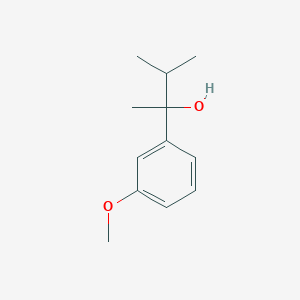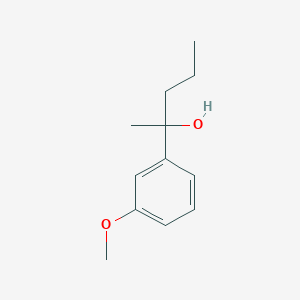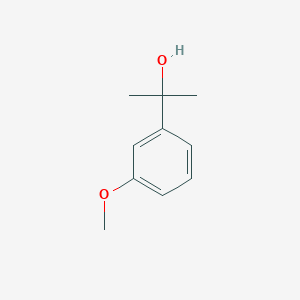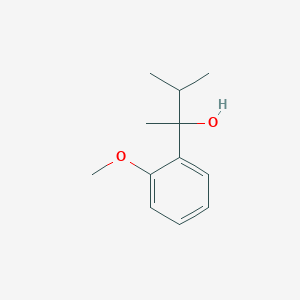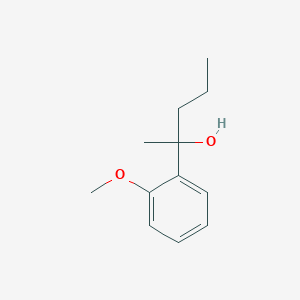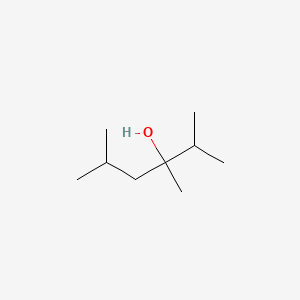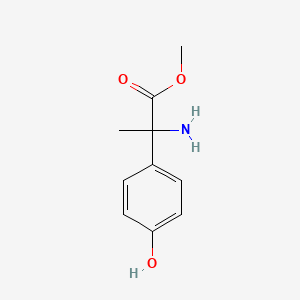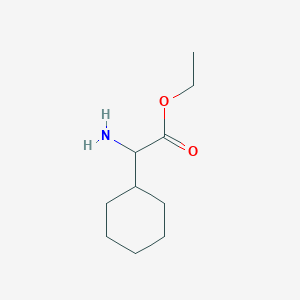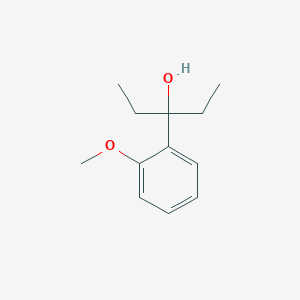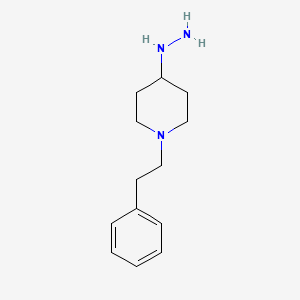
(1-Phenethyl-piperidin-4-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenethyl-piperidin-4-yl)-hydrazine: is a chemical compound with the molecular formula C13H21N3 . It is a derivative of piperidine, featuring a phenethyl group attached to the nitrogen atom of the piperidine ring, and a hydrazine moiety at the 4-position
Synthetic Routes and Reaction Conditions:
Reduction of Piperidin-4-one Derivatives: One common synthetic route involves the reduction of piperidin-4-one derivatives using hydrazine hydrate under acidic conditions.
Phenethyl Piperidine Derivatives:
Industrial Production Methods: The industrial production of This compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
(1-Phenethyl-piperidin-4-yl)-hydrazine: undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding hydrazones or oxadiazoles.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution Reactions: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution Reactions: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed:
Hydrazones: Formed through the oxidation of the hydrazine group.
Amines: Resulting from the reduction of the hydrazine group.
Substituted Piperidines: Resulting from substitution reactions on the piperidine ring.
Scientific Research Applications
(1-Phenethyl-piperidin-4-yl)-hydrazine: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Phenethyl-piperidin-4-yl)-hydrazine exerts its effects involves its interaction with molecular targets and pathways. The phenethyl group can interact with various receptors and enzymes, while the hydrazine moiety can participate in redox reactions. The specific molecular targets and pathways depend on the biological context and the specific application.
Comparison with Similar Compounds
Piperidine Derivatives: Piperidine and its various substituted derivatives.
Phenethylamines: Compounds containing the phenethylamine structure, such as amphetamine and phenethylamine itself.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
[1-(2-phenylethyl)piperidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-15-13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQZEIGKFJXCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NN)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
